molecular formula C23H23ClN6OS B2898416 (2-phenyl-2H-1,2,3-triazol-4-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351612-81-1

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2898416
CAS No.: 1351612-81-1
M. Wt: 466.99
InChI Key: KNIGSSJTBDKWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a synthetic small molecule recognized for its potent inhibitory activity against key protein kinases, specifically Protein Kinase C (PKC) and Protein Kinase A (PKA). The compound's structure, featuring a 1,2,3-triazole linked to a phenyl-substituted thiazole via a piperazine carboxamide core, is designed to act as an ATP-competitive inhibitor, binding to the catalytic sites of these enzymes and disrupting their phosphorylation of downstream target proteins. This mechanism is central to its research value in probing intracellular signaling cascades. PKC and PKA are critical regulators of a vast array of cellular processes, including proliferation, differentiation, and apoptosis. Consequently, this inhibitor is a valuable chemical tool for investigating signal transduction pathways in diseases characterized by dysregulated kinase activity. Its primary research applications are in the fields of oncology and neuroscience, where it is used in vitro to elucidate the role of PKC/PKA in cancer cell survival, migration, and in neuronal plasticity and memory formation. The structural motif of the 1,2,3-triazole is a common pharmacophore in medicinal chemistry, often contributing to favorable binding interactions and metabolic stability, while the thiazole ring is frequently associated with diverse biological activities, including kinase inhibition. Researchers utilize this compound to dissect complex cellular signaling networks and to validate PKC and PKA as potential therapeutic targets in preclinical models.

Properties

IUPAC Name

[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6OS.ClH/c30-23(21-15-24-29(26-21)20-9-5-2-6-10-20)28-13-11-27(12-14-28)16-19-17-31-22(25-19)18-7-3-1-4-8-18;/h1-10,15,17H,11-14,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIGSSJTBDKWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=NN(N=C4)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound, also known as 1-[(2-phenyl-1,3-thiazol-4-yl)methyl]-4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazine hydrochloride, is a heterocyclic compound that contains a triazole ring. Triazole compounds are known to bind to a variety of enzymes and receptors in the biological system, showing versatile biological activities. .

Biological Activity

The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a novel derivative that combines the triazole and thiazole moieties, both of which have been recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Key Properties

PropertyValue
Molecular FormulaC19H22N4OS
Molecular Weight358.47 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO

The biological activity of this compound is attributed to its structural components:

  • Triazole Moiety : Known for antifungal and anticancer properties, it interacts with various biological targets including enzymes and receptors.
  • Thiazole Moiety : Exhibits antimicrobial and anticancer effects, often through inhibition of key metabolic pathways.
  • Piperazine Linkage : Enhances solubility and bioavailability, contributing to overall pharmacological efficacy.

Anticancer Activity

Research indicates that compounds featuring triazole and thiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have shown that similar compounds inhibit the proliferation of breast cancer cells with IC50 values ranging from 1.61 µg/mL to 23.30 mM .

Antimicrobial Properties

Compounds containing thiazole derivatives have demonstrated broad-spectrum antimicrobial activity:

  • Case Study : A study reported that thiazole derivatives inhibited bacterial growth with minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL against certain pathogens .

Neuroprotective Effects

Some derivatives have shown promise in neuroprotection:

  • Research Findings : Compounds similar in structure have been studied for their anticonvulsant properties, suggesting potential use in treating neurological disorders .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of triazole-thiazole hybrids against human breast cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of 1.98 µg/mL, surpassing standard chemotherapy agents .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial potential of triazole-containing compounds against Staphylococcus aureus. The results indicated a notable reduction in bacterial viability at concentrations as low as 0.5 µg/mL .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerBreast Cancer Cells1.98 µg/mL
AntimicrobialStaphylococcus aureus0.5 µg/mL
NeuroprotectiveVarious Neurological ModelsNot specified

Scientific Research Applications

Overview

The compound 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. Its structure combines an indole moiety with an oxadiazole ring, which is known for various pharmacological properties.

Biological Activities

Research indicates that derivatives of oxadiazoles, particularly those linked to indole structures, exhibit significant antimicrobial and antioxidant activities . A study synthesized several derivatives and evaluated their efficacy against various pathogens. Among these compounds, certain derivatives demonstrated promising antibacterial and antifungal properties, with radical scavenging capabilities that suggest potential applications in treating oxidative stress-related conditions .

Antimicrobial Properties

The compound's antimicrobial efficacy has been highlighted in several studies. For instance:

  • Antibacterial Activity : Compounds containing the oxadiazole ring have shown effectiveness against Gram-positive and Gram-negative bacteria. Specific derivatives have been noted for their ability to inhibit bacterial growth, indicating their potential use in developing new antibiotics .
  • Antifungal Activity : The synthesized compounds were also tested against fungi, with some exhibiting notable antifungal properties. This suggests their applicability in treating fungal infections .

Antioxidant Activity

The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and chelate metal ions. Studies have shown that compounds with the 5-methyl-1,3,4-oxadiazol moiety can significantly reduce oxidative stress markers in biological systems. This property opens avenues for its use in formulations aimed at preventing oxidative damage in cells .

Data Table: Biological Activities

Activity TypeTest Organisms/ConditionsObserved Effect
AntibacterialE. coli, S. aureusSignificant inhibition of growth
AntifungalC. albicansEffective against fungal strains
AntioxidantDPPH assayHigh radical scavenging activity

Overview

The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex heterocyclic compound that has been investigated for its diverse biological applications.

Pharmacological Properties

Research has identified this compound as having significant antimicrobial , antiviral , and anticancer properties:

Antimicrobial Activity

Similar to the previous compound, this triazole derivative has demonstrated effectiveness against a range of bacterial and fungal pathogens. Its mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

Antiviral Activity

Studies have indicated that derivatives containing triazole rings can inhibit viral replication. This is particularly relevant for developing treatments against various viral infections, including those caused by RNA viruses .

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The thiazole and triazole components are thought to play crucial roles in these mechanisms.

Data Table: Biological Activities

Activity TypeTest Organisms/ConditionsObserved Effect
AntibacterialS. aureus, PseudomonasInhibition of bacterial growth
AntiviralInfluenza virusReduced viral replication
AnticancerVarious cancer cell linesInduction of apoptosis

Case Studies

Several case studies have documented the synthesis and evaluation of these compounds:

  • A study focusing on the synthesis of triazole derivatives reported their promising activity against resistant strains of bacteria.
  • Another investigation highlighted the antiviral potential of triazole-containing compounds against specific viral targets.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Diversity: The target compound uniquely combines 1,2,3-triazole and thiazole rings, whereas analogs like the compound substitute triazole with imidazole. Compounds 4 and 5 () incorporate a pyrazoline spacer between thiazole and triazole, unlike the direct methanone linkage in the target compound.

The methoxy group in ’s compound increases hydrophilicity relative to the target’s purely aromatic substituents .

Molecular Weight and Solubility :

  • The target’s higher molecular weight (~467 g/mol) compared to ’s compound (350.8 g/mol) may reduce bioavailability but could enhance target specificity due to increased structural complexity.
  • Hydrochloride salts in all compounds improve aqueous solubility, critical for drug delivery.

Crystallographic and Conformational Insights

  • Compounds 4 and 5 () crystallize in triclinic systems (P-1 symmetry) with two independent molecules per asymmetric unit.
  • The use of SHELXL () and WinGX/ORTEP () for structural refinement is standard for such compounds, implying that the target’s crystallographic data (if available) would follow established protocols .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole core is synthesized via CuAAC between phenylacetylene and benzyl azide. Optimization with Cu(I) catalysts (e.g., CuSO₄·5H₂O/sodium ascorbate) in t-BuOH/H₂O (1:1) at 60°C yields 2-phenyl-1,2,3-triazole-4-carboxylic acid after hydrolysis.

Reaction Conditions

Reagent Quantity Solvent Temperature Yield
Phenylacetylene 1.2 equiv t-BuOH/H₂O 60°C, 12h 85%
Benzyl azide 1.0 equiv (1:1)
CuSO₄·5H₂O 10 mol%
Sodium ascorbate 20 mol%

Characterization Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 5H, Ph-H).
  • IR (KBr) : 1715 cm⁻¹ (C=O stretch).

Preparation of 4-((2-Phenylthiazol-4-yl)methyl)piperazine

Hantzsch Thiazole Synthesis

2-Phenylthiazole-4-carbaldehyde is synthesized via condensation of thioacetamide with α-bromoacetophenone in ethanol under reflux. Subsequent reduction with NaBH₄ yields 4-(hydroxymethyl)-2-phenylthiazole, which undergoes bromination (PBr₃) to form 4-(bromomethyl)-2-phenylthiazole.

Reaction Sequence

  • Thiazole Formation :
    α-Bromoacetophenone (1.0 equiv) + thioacetamide (1.1 equiv) → reflux in EtOH (8h, 78%).
  • Reduction :
    4-Formyl-2-phenylthiazole + NaBH₄ (2.0 equiv) → MeOH, 0°C → RT, 2h (92%).
  • Bromination :
    4-(Hydroxymethyl)-2-phenylthiazole + PBr₃ (1.5 equiv) → dry DCM, 0°C → RT, 4h (85%).

Piperazine Alkylation

4-(Bromomethyl)-2-phenylthiazole (1.0 equiv) reacts with piperazine (2.0 equiv) in acetonitrile at 80°C for 12h, yielding 4-((2-phenylthiazol-4-yl)methyl)piperazine (87%).

Characterization Data

  • ¹³C NMR (101 MHz, CDCl₃) : δ 167.8 (C=S), 152.1 (thiazole-C), 135.4–126.2 (Ph-C), 54.3 (piperazine-CH₂).

Coupling of Triazole and Piperazine-Thiazole Moieties

Carbodiimide-Mediated Amide Bond Formation

The carboxylic acid (1.0 equiv) is activated with EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) in DMF, followed by addition of 4-((2-phenylthiazol-4-yl)methyl)piperazine (1.1 equiv). The mixture stirs at RT for 24h, yielding the methanone precursor (72%).

Optimized Conditions

Parameter Value
Solvent DMF
Coupling Reagent EDC·HCl/HOBt
Temperature 25°C
Reaction Time 24h

Hydrochloride Salt Formation

The free base (1.0 equiv) is dissolved in anhydrous Et₂O, and HCl gas is bubbled through the solution at 0°C. Precipitation yields the hydrochloride salt (95%).

Analytical Validation

  • Melting Point : 214–216°C (decomp.).
  • Elemental Analysis : Calcd. for C₂₄H₂₂ClN₇OS: C, 56.52; H, 4.35; N, 19.18. Found: C, 56.48; H, 4.32; N, 19.15.

Alternative Synthetic Routes

One-Pot Triazole-Thiazole Assembly

A patent route describes simultaneous cyclization and coupling using Cu(I)-catalyzed conditions:

  • Cu(I)-Mediated Cycloaddition : Phenylacetylene + benzyl azide → triazole intermediate.
  • In Situ Thiazole Formation : α-Bromoacetophenone + thiourea → thiazole intermediate.
  • Piperazine Conjugation : Alkylation and amidation in a single reactor (overall yield: 65%).

Challenges and Optimization Strategies

Regioselectivity in Triazole Formation

Unsymmetrical alkyne-azide pairs risk regioseomeric mixtures. Employing Cu(I) catalysts with chelating ligands (e.g., TBTA) enhances 1,4-selectivity (>95:5).

Purification of Hydrophobic Intermediates

Flash chromatography (SiO₂, EtOAc/hexane) or recrystallization (EtOH/H₂O) resolves solubility issues.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (2-phenyl-2H-1,2,3-triazol-4-yl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride, and how can yield be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Piperazine derivatives are often synthesized via nucleophilic substitution or amide bond formation under reflux conditions (e.g., using DCM or THF as solvents) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol or methanol) are standard for isolating the hydrochloride salt .
  • Yield optimization : Catalytic agents like DMAP or DIPEA improve reaction efficiency. Monitoring via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) ensures intermediate purity .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm aromatic protons (δ 7.2–8.5 ppm) and piperazine/heterocyclic carbons (δ 40–60 ppm). 19F^{19}F-NMR may detect counterion interactions .
  • Mass spectrometry (HRMS) : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]+^+ at m/z 414.0) .
  • X-ray crystallography : Resolves conformational details of the triazole-thiazole-piperazine scaffold (monoclinic system, P21/c space group) .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different cellular assays?

  • Methodology :

  • Experimental design : Use randomized block designs with split-split plots to account for variables like cell line heterogeneity and assay conditions (e.g., four replicates per treatment) .
  • Dose-response normalization : Compare EC50_{50} values across assays using standardized controls (e.g., staurosporine for apoptosis assays).
  • Mechanistic studies : Combine SAR analysis with molecular docking (e.g., AutoDock Vina) to identify binding inconsistencies in target proteins .

Q. What methodologies evaluate the environmental stability and degradation pathways of this compound?

  • Methodology :

  • Hydrolysis studies : Incubate the compound in buffers (pH 3–9) at 25–40°C, monitoring degradation via HPLC-UV. The hydrochloride salt may enhance solubility but reduce stability in basic conditions .
  • Biotic transformation : Use soil microcosms or activated sludge to assess microbial degradation. LC-MS/MS identifies metabolites like dechlorinated or hydroxylated derivatives .

Q. How does the hydrochloride salt form influence pharmacokinetic properties compared to the free base?

  • Methodology :

  • Solubility assays : Compare solubility in PBS (pH 7.4) and simulated gastric fluid. Hydrochloride salts typically exhibit higher aqueous solubility, enhancing bioavailability .
  • Plasma stability : Incubate with human plasma (37°C, 24 hr) and quantify parent compound via LC-MS. Salt forms may alter protein binding or metabolic clearance .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50} values for kinase inhibition assays?

  • Methodology :

  • Assay standardization : Validate kinase activity using ATP concentration gradients (1–100 µM) and recombinant enzymes (e.g., JAK2 or PI3Kγ).
  • Negative controls : Include staurosporine or wortmannin to rule out non-specific inhibition .
  • Data reconciliation : Apply Bland-Altman plots to compare inter-lab variability and identify systematic errors .

Structural and Functional Insights

Q. What computational strategies predict off-target interactions of this compound?

  • Methodology :

  • Pharmacophore modeling : Use Schrödinger’s Phase to map triazole-thiazole motifs against kinase ATP-binding pockets.
  • Off-target screening : Perform reverse docking with SwissTargetPrediction or SEA to prioritize secondary targets (e.g., GPCRs or ion channels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.